Uprosertib hydrochloride

描述

Uprosertib hydrochloride is a potent and selective inhibitor of the protein kinase B (Akt) pathway, which plays a crucial role in regulating cell proliferation, survival, and metabolism. This compound has been extensively studied for its potential therapeutic applications in various types of cancer, including melanoma, solid tumors, cervical cancer, and HER2/Neu negative cancers .

准备方法

合成路线和反应条件

盐酸乌普罗替尼的合成涉及多个步骤,从市售原料开始最后一步涉及形成盐酸盐,以增强化合物的溶解度和稳定性 .

工业生产方法

盐酸乌普罗替尼的工业生产通常涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。该过程包括严格的纯化步骤,如重结晶和色谱,以去除杂质并以纯形式获得最终产品 .

化学反应分析

Amide Group (C-10)

-

Hydrolysis : Under acidic conditions (e.g., HCl/EtOH), the amide may hydrolyze to form a carboxylic acid, as seen in similar compounds .

-

Nucleophilic Attack : The amide nitrogen could undergo alkylation or acylation, though no specific data exists for Uprosertib.

| Functional Group | Reaction Type | Conditions | Potential Products |

|---|---|---|---|

| Amide (CO-NH) | Hydrolysis | HCl/EtOH | Carboxylic acid |

| Chlorine (C-12) | Substitution | Base (e.g., NaOH) | Dechlorinated derivative |

Stability and Degradation

-

Acidic Conditions : The compound may degrade via amide hydrolysis under HCl, as evidenced by similar reactions in .

-

Oxidative Stress : Fluorine substituents (C-15) enhance stability against oxidation, but no specific oxidative degradation pathways are reported.

Analytical Methods for Reaction Monitoring

-

LC-MS/MS : Used in to track degradation of related compounds.

-

SDS-PAGE/MS : Applied to study protein interactions, though not directly relevant to chemical reactions .

Stereochemistry

The absolute stereochemistry at C-10 ( ) implies that any reactions involving this center must preserve chirality. For example, hydrolysis of the amide would require stereospecific conditions to avoid racemization.

科学研究应用

盐酸乌普罗替尼已被广泛研究以评估其在科学研究中的应用,尤其是在化学、生物学、医学和工业领域。一些值得注意的应用包括:

作用机制

盐酸乌普罗替尼通过选择性抑制Akt的活性而发挥作用,Akt是一种丝氨酸/苏氨酸激酶,参与调节细胞存活、生长和代谢。通过抑制Akt,盐酸乌普罗替尼破坏下游信号通路,导致癌细胞增殖减少和凋亡增加。该化合物特异性靶向Akt的ATP结合位点,阻止其活化并随后磷酸化下游靶点 .

相似化合物的比较

类似化合物

阿弗瑞替尼: 另一种具有类似作用机制但化学结构不同的Akt抑制剂。

佩里福辛: 一种Akt抑制剂,具有额外的作用机制,包括对其他信号通路的的影响。

MK-2206: 一种选择性变构抑制剂Akt,其结合模式与盐酸乌普罗替尼不同.

独特性

盐酸乌普罗替尼因其对Akt的高度选择性和强效的抑制活性而独一无二。与其他一些Akt抑制剂不同,盐酸乌普罗替尼在临床前和临床研究中已显示出令人鼓舞的结果,使其成为癌症研究和药物开发的宝贵工具 .

生物活性

Uprosertib hydrochloride, an investigational small molecule, is a potent inhibitor of the AKT signaling pathway, specifically targeting all three isoforms: AKT1, AKT2, and AKT3. This compound is primarily under clinical development for the treatment of various cancers, including melanoma, breast cancer, and cervical cancer. Its mechanism of action and biological activity have been the subject of extensive research, highlighting its potential therapeutic applications and challenges.

- Molecular Formula : C18H16Cl2F2N4O2.ClH

- Molecular Weight : 465.709 g/mol

- Stereochemistry : Contains one defined stereocenter

- Charge : Neutral

Uprosertib functions by inhibiting the AKT signaling pathway, which is crucial for cell survival and proliferation. By blocking this pathway, uprosertib can induce apoptosis in cancer cells. Studies have shown that it effectively reduces the phosphorylation of downstream proteins involved in cell growth and metabolism, leading to decreased glucose uptake and enhanced cell death under certain conditions .

Phase I Trials

A significant study evaluated the safety and tolerability of uprosertib in combination with trametinib (a MEK inhibitor) in patients with solid tumors. The trial revealed that while some patients experienced a response to treatment, the overall efficacy was limited, with an objective response rate of less than 5% . Adverse effects such as diarrhea and rash were common, leading to challenges in maintaining adequate dosing levels.

Resistance Mechanisms

Research has identified lactic acidosis as a potential mechanism of resistance to uprosertib. In colon cancer cell lines treated with lactic acid, a switch from a cytotoxic to a cytostatic response was observed. This shift was associated with increased cell survival and reduced apoptosis when uprosertib was administered alongside lactic acid .

In Vitro Studies

In vitro experiments have demonstrated that uprosertib can significantly reduce collagen expression in human lung fibroblasts at higher concentrations (≥320 nM), suggesting its role in modulating extracellular matrix components . Additionally, studies using various cancer cell lines have shown dose-dependent cytotoxicity in the absence of lactic acid but reduced effectiveness when lactic acid was present.

Summary of Key Findings

| Study Focus | Findings |

|---|---|

| AKT Inhibition | Uprosertib inhibits all AKT isoforms; reduces downstream signaling and glucose uptake. |

| Clinical Trials | Limited efficacy observed; common adverse effects included diarrhea and rash. |

| Resistance Mechanisms | Lactic acidosis induces resistance by promoting survival pathways in cancer cells. |

| In Vitro Effects | Reduces collagen expression; shows dose-dependent cytotoxicity without lactic acid. |

Case Studies

- Cervical Cancer Treatment : Patients received uprosertib at 50 mg daily alongside standard therapies. While some patients showed stable disease for extended periods, overall responses were modest .

- Triple-Negative Breast Cancer (TNBC) : A combination therapy approach using uprosertib and trametinib yielded minimal clinical activity despite initial hopes based on preclinical data .

属性

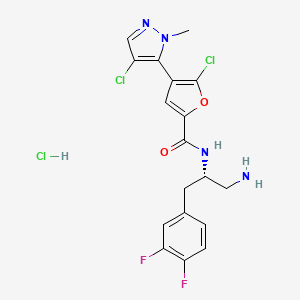

IUPAC Name |

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2F2N4O2.ClH/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9;/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPFKCIDRPWAFU-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl3F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047635-80-2 | |

| Record name | Uprosertib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047635802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UPROSERTIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50IE5H22B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。